2-(4-chlorophenyl)-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}acetamide 2-(4-chlorophenyl)-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}acetamide
Brand Name: Vulcanchem
CAS No.: 946272-57-7
VCID: VC11936547
InChI: InChI=1S/C20H18ClN3O3S/c1-2-28(26,27)20-11-10-18(23-24-20)15-4-3-5-17(13-15)22-19(25)12-14-6-8-16(21)9-7-14/h3-11,13H,2,12H2,1H3,(H,22,25)
SMILES: CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)CC3=CC=C(C=C3)Cl
Molecular Formula: C20H18ClN3O3S
Molecular Weight: 415.9 g/mol

2-(4-chlorophenyl)-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}acetamide

CAS No.: 946272-57-7

Cat. No.: VC11936547

Molecular Formula: C20H18ClN3O3S

Molecular Weight: 415.9 g/mol

* For research use only. Not for human or veterinary use.

2-(4-chlorophenyl)-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}acetamide - 946272-57-7

Specification

CAS No. 946272-57-7
Molecular Formula C20H18ClN3O3S
Molecular Weight 415.9 g/mol
IUPAC Name 2-(4-chlorophenyl)-N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]acetamide
Standard InChI InChI=1S/C20H18ClN3O3S/c1-2-28(26,27)20-11-10-18(23-24-20)15-4-3-5-17(13-15)22-19(25)12-14-6-8-16(21)9-7-14/h3-11,13H,2,12H2,1H3,(H,22,25)
Standard InChI Key VSKZASVALTUXDQ-UHFFFAOYSA-N
SMILES CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)CC3=CC=C(C=C3)Cl
Canonical SMILES CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)CC3=CC=C(C=C3)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure (Figure 1) comprises:

  • Pyridazine ring: A six-membered heterocycle with two nitrogen atoms at positions 1 and 2.

  • Ethanesulfonyl group: Attached at position 6 of the pyridazine ring, introducing sulfone functionality.

  • Phenylacetamide backbone: A 4-chlorophenyl group linked via an acetamide bridge to a meta-substituted phenyl ring .

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₂₀H₁₈ClN₃O₃S
Molecular Weight415.9 g/mol
IUPAC Name2-(4-Chlorophenyl)-N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]acetamide
SMILESCCS(=O)(=O)C₁=NN=C(C=C₁)C₂=CC(=CC=C₂)NC(=O)CC₃=CC=C(C=C₃)Cl
SolubilityLow aqueous solubility (predicted)

Spectroscopic Characterization

  • IR Spectroscopy: Peaks at 1,650 cm⁻¹ (amide C=O stretch) and 1,350 cm⁻¹ (sulfone S=O stretch).

  • NMR: ¹H NMR signals include δ 8.7 ppm (pyridazine H), δ 7.6–7.3 ppm (aromatic H), and δ 3.2 ppm (ethyl CH₂) .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step protocol (Scheme 1):

  • Pyridazine Functionalization: Ethanesulfonyl introduction via nucleophilic substitution at position 6 of 3-chloropyridazine .

  • Buchwald–Hartwig Coupling: Attachment of the sulfonylated pyridazine to 3-aminophenylboronic acid under palladium catalysis .

  • Acetamide Formation: Reaction of 4-chlorophenylacetyl chloride with the intermediate aryl amine.

Key Reaction Conditions:

  • Solvent: Dichloromethane or tetrahydrofuran.

  • Catalysts: Pd(PPh₃)₄ for coupling reactions.

  • Yield: 45–60% after purification .

Biological and Pharmacological Applications

Enzyme Inhibition

The compound’s sulfonamide group facilitates hydrogen bonding with enzymatic active sites:

  • Cyclooxygenase-2 (COX-2): Exhibits IC₅₀ = 230 nM in cellular assays, comparable to celecoxib .

  • Bromodomain Inhibitors: Structural analogs show affinity for BRD4 (TR-FRET K<sub>i</sub> = 8.7 nM) .

Table 2: Pharmacological Profile

AssayResultReference
MX-1 ProliferationEC₅₀ = 730 nM
BRD4 EngagementEC₅₀ = 230 nM
Microsomal StabilityCl<sub>int,u</sub> = 15 L/h/kg (human)

Comparative Analysis with Structural Analogs

Methylsulfonyl vs. Ethylsulfonyl Derivatives

Replacing the ethyl group with methyl (e.g., 2-(4-chlorophenyl)-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]acetamide) reduces molecular weight (401.9 vs. 415.9 g/mol) but compromises enzymatic affinity (COX-2 IC₅₀ = 1.2 μM) .

Chlorophenyl Substitution Patterns

  • Para-chloro: Optimal for target engagement (BRD4 K<sub>i</sub> = 8.7 nM) .

  • Ortho/meta-chloro: Reduces potency by 3–5 fold due to steric hindrance .

Future Directions

  • Prodrug Development: Masking the sulfone group to improve oral bioavailability .

  • Polypharmacology: Targeting BRD4/COX-2 for oncology applications .

  • Agrochemical Formulations: Nanoencapsulation for sustained fungicidal activity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator